Copper, isotope of mass 64 Copper, isotope of mass 64 Copper-64 is a radiopharmaceutical usually found in the +2 oxidation state as the complexes including the +1 state tend to be more unstable. It is used in molecular radiotherapy and positron emission tomography.
Brand Name: Vulcanchem
CAS No.: 13981-25-4
VCID: VC1702873
InChI: InChI=1S/Cu/i1+0
SMILES: [Cu]
Molecular Formula: Cu
Molecular Weight: 63.929764 g/mol

Copper, isotope of mass 64

CAS No.: 13981-25-4

Cat. No.: VC1702873

Molecular Formula: Cu

Molecular Weight: 63.929764 g/mol

* For research use only. Not for human or veterinary use.

Copper, isotope of mass 64 - 13981-25-4

Specification

CAS No. 13981-25-4
Molecular Formula Cu
Molecular Weight 63.929764 g/mol
IUPAC Name copper-64
Standard InChI InChI=1S/Cu/i1+0
Standard InChI Key RYGMFSIKBFXOCR-IGMARMGPSA-N
Isomeric SMILES [64Cu]
SMILES [Cu]
Canonical SMILES [Cu]

Introduction

Fundamental Properties of Copper-64

Copper-64 (64Cu) is an artificially produced radioisotope of copper with a mass number of 64, consisting of 29 protons and 35 neutrons in its atomic nucleus . Unlike the naturally occurring stable isotopes of copper (copper-63 and copper-65), copper-64 must be produced through nuclear reactions in reactors or biomedical cyclotrons. Its exact atomic mass is 63.929764 g/mol .

What distinguishes copper-64 from many other medical radioisotopes is its complex decay scheme involving three different routes:

Nuclear Decay Characteristics

Copper-64 has a half-life of 12.7 hours and undergoes decay through multiple pathways :

  • Positron emission (β+): 17.9% (to stable nickel-64)

  • Beta decay (β-): 39.0% (to stable zinc-64)

  • Electron capture (EC): 43.1% (to stable nickel-64)

  • Gamma radiation/internal conversion: 0.475%

The energy emissions associated with these decay processes are:

  • Beta minus particles: 0.579 MeV

  • Positrons: 0.653 MeV (maximum), 0.288 keV (average)

  • Gamma radiation: 1.35 MeV

This multi-modal decay profile gives copper-64 its versatility as both a diagnostic and therapeutic agent . The positron emissions enable positron emission tomography (PET) imaging, while the beta emissions provide therapeutic radiation doses at cellular levels .

Comparison with Other Copper Isotopes

Among copper's radioisotopes, copper-64 occupies a unique position due to its balanced decay properties and practical half-life. The table below presents a comparison of copper-64 with other clinically relevant copper isotopes:

PropertyCopper-64Copper-63Copper-65Copper-67
Mass (u)63.929764062.92959864.92779066.9277295
StabilityRadioactiveStableStableRadioactive
Natural AbundanceNone69.15%30.85%None
Half-life12.7 hoursStableStable61.83 hours
Decay Modeβ+, β-, ECStableStableβ-, γ
Primary UseTheranosticBiological rolesBiological rolesTherapeutic
Spin1+3/2-3/2-3/2-

The 12.7-hour half-life of copper-64 is particularly advantageous in medical applications . It is long enough to allow for synthesis, quality control, transportation to clinical sites, and imaging of slower biological processes, yet short enough to minimize unnecessary radiation exposure to patients .

Production Methods

The production of copper-64 requires sophisticated nuclear technology and can be achieved through several different methodologies. The choice of production route significantly impacts the purity, specific activity, and cost-effectiveness of the final product .

Cyclotron-Based Production

The most common and efficient method for producing high-specific-activity copper-64 involves cyclotron irradiation of enriched nickel-64 targets . The nuclear reaction pathway is:

64Ni(p,n)64Cu

This reaction involves bombarding a nickel-64 target with high-energy protons, causing a nuclear transformation where a proton enters the nucleus and a neutron is ejected, converting nickel-64 to copper-64 .

The process typically includes:

  • Preparation of an enriched nickel-64 target (typically 95-99% enriched)

  • Cyclotron irradiation with protons at energies of 14-16 MeV

  • Chemical separation of copper-64 from the target material

  • Purification to remove metal contaminants and ensure high specific activity

The specific activity achieved through this method can reach 121.5 GBq/µmol, making it suitable for high-sensitivity PET imaging applications .

Reactor-Based Production

Alternative production routes utilize nuclear reactors:

  • 64Zn(n,p)64Cu reaction: This method uses high-energy neutrons to bombard zinc-64 targets . While this approach produces copper-64 with high specific activity, the yield is generally lower than cyclotron-based methods.

  • 63Cu(n,γ)64Cu reaction: This thermal neutron capture reaction offers a simpler approach but results in copper-64 with low specific activity and limited yield , making it less desirable for medical applications requiring high sensitivity.

Target Systems and Purification

Advanced target systems have been developed to optimize copper-64 production. One innovative approach utilizes:

  • Gold target backing with a concave surface to enhance heat transfer during irradiation

  • Low-volume dissolution techniques (using <1 mL of hydrochloric acid)

  • Specialized ion-exchange purification processes with intermediate hydrochloric acid concentration steps to remove contaminants like cobalt-55

These refinements allow for production of copper-64 with minimal trace metal contamination and high molar activity, crucial for sensitive radiopharmaceutical applications .

Medical Applications

The unique combination of decay characteristics positions copper-64 as a valuable tool in nuclear medicine with applications spanning both diagnostics and therapy.

PET Imaging Applications

Copper-64's positron emissions enable high-resolution PET imaging with several advantages over conventional PET isotopes:

  • Extended imaging window: The 12.7-hour half-life allows for delayed imaging protocols that can capture biological processes occurring over longer timeframes .

  • Compatibility with biomolecules: Copper-64 can be attached to various targeting molecules including peptides, antibodies, and nanoparticles, enabling specific targeting of disease sites .

  • Hypoxia imaging: Copper-64-labeled diacetyl-bis(N4-methylthiosemicarbazone) (64Cu-ATSM) has shown particular promise for imaging hypoxic regions in tumors, providing valuable information about tumor biology and potential resistance to therapies .

  • Logistical advantages: The relatively long half-life allows for central production and distribution to multiple imaging sites, improving access to this advanced imaging technology .

Resolution measurements using standardized "Derenzo" phantoms have demonstrated that PET images acquired with copper-64 are comparable in quality to those obtained using fluorine-18, the most widely used PET radioisotope .

Therapeutic Applications

Beyond imaging, copper-64 offers therapeutic potential through its beta emissions and Auger electrons:

  • Combined diagnosis and therapy: The dual emission profile allows for initial imaging to confirm targeting followed by therapeutic delivery of radiation, all with the same radiopharmaceutical .

  • Local radiation dose: The beta emissions provide significant local therapeutic dose at the cellular level with a maximum energy of approximately 580 keV .

  • Auger electron emissions: In addition to beta emissions, copper-64 emits low-energy Auger electrons (approximately 0.79 electrons per decay with energies above 6 keV), which can cause significant DNA damage when the radioisotope is internalized by cells .

Theranostic Applications

The term "theranostic" refers to the combination of therapeutic and diagnostic capabilities in a single agent, and copper-64 exemplifies this concept:

  • Cancer applications: Copper-64 radiopharmaceuticals have shown promise in prostate cancer, glioblastoma, melanoma, and breast cancer .

  • Copper metabolism disorders: Due to copper's biological relevance, copper-64 can be used to study and potentially treat copper-associated diseases such as atherosclerosis and Alzheimer's disease .

  • Simple and complex forms: Copper-64 can be used in simple chemical forms (such as 64CuCl2) or attached to targeting molecules through chelation chemistry .

The FDA has recognized the potential of copper-64 radiopharmaceuticals, with 64Cu-ATSM receiving approval for investigational new drug status, enabling multicenter clinical trials .

Chemistry and Radiopharmaceutical Development

The development of effective copper-64 radiopharmaceuticals relies on sophisticated chelation chemistry to ensure stable binding and appropriate biodistribution.

Quality Control Parameters

Rigorous quality control is essential for copper-64 radiopharmaceuticals to ensure safety and efficacy:

  • Radionuclidic purity: Typically assessed through half-life measurements, gamma spectroscopy, and ion radiochromatography .

  • Radiochemical purity: Determined by chromatographic methods to ensure the copper-64 is in the desired chemical form.

  • Trace metal contamination: Measured by ion chromatography to detect non-radioactive metals that could compete with copper-64 for chelator binding sites .

  • Molar activity: Quantifies the amount of radioactivity per mole of compound, typically aiming for values above 50 GBq/µmol for optimal performance .

Standardization and Quality Assurance

The accurate measurement and standardization of copper-64 activity are critical for reproducible clinical outcomes and research.

Activity Standards

The National Institute of Standards and Technology (NIST) has established activity standards for copper-64 to ensure consistency in activity measurements :

  • Primary standardization: Achieved through live-timed anticoincidence counting (LTAC), with a total combined uncertainty of 0.51% on the activity measurement .

  • Confirmatory measurements: Additional verification performed through liquid scintillation counting techniques .

  • International harmonization: NIST's activity standard agrees with the standard from the UK's National Physical Laboratory to within 0.32% ± 0.51%, ensuring international consistency .

Calibration Challenges

The complex decay scheme of copper-64, particularly its large electron capture branch (approximately 44%), presents unique challenges for standardization :

  • Dose calibrator settings: NIST has determined that manufacturer-recommended dial settings for commercial dose calibrators typically result in measured activities that are 1.5% to 2.4% higher than the true values .

  • Custom calibration factors: Specialized calibration factors have been developed to ensure accurate activity measurements in clinical and research settings.

Current Research and Future Directions

Research on copper-64 continues to advance, opening new possibilities for its application in precision medicine.

Novel Production Methods

Innovations in production technology aim to improve efficiency and accessibility:

  • Liquid target systems: For small-scale production, liquid target systems offer cost-effective alternatives to solid targets, with simplified post-processing .

  • Hospital-based cyclotrons: Development of production methods compatible with lower-energy hospital cyclotrons has expanded access to copper-64 for clinical applications .

  • Recycling of enriched material: Given the high cost of enriched nickel-64, recycling methods have been developed to recover and reuse the target material, significantly reducing production costs .

Emerging Clinical Applications

Clinical research continues to expand the utility of copper-64:

  • Novel targeting strategies: Development of copper-64-labeled peptides, antibodies, and nanoparticles targeting specific biomarkers associated with cancer and other diseases .

  • Personalized medicine approaches: Using copper-64 imaging to select patients most likely to benefit from specific treatments, particularly in oncology .

  • Multimodal imaging: Combining copper-64 PET with other imaging modalities such as MRI through dual-labeled probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator